molecular formula C10H10Ru-6 B140539 Cyclopenta-1,3-diene;cyclopentane;ruthenium CAS No. 156206-11-0

Cyclopenta-1,3-diene;cyclopentane;ruthenium

Cat. No. B140539
M. Wt: 231.3 g/mol
InChI Key: KRRYFXOQIMANBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta-1,3-diene;cyclopentane;ruthenium is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have a wide range of applications in various fields of science, including chemistry, biology, and materials science.

Scientific Research Applications

Cyclopenta-1,3-diene;cyclopentane;ruthenium has been extensively studied for its potential applications in various fields of science. In chemistry, this compound has been used as a catalyst for various chemical reactions. It has also been used in the synthesis of new materials, such as polymers and nanoparticles. In biology, Cyclopenta-1,3-diene;cyclopentane;ruthenium has been found to have potential applications in cancer treatment. It has also been studied for its antimicrobial properties.

Mechanism Of Action

The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;ruthenium is not fully understood. However, it is believed that this compound acts as a catalyst for various chemical reactions. It has also been found to have potential anticancer properties, although the exact mechanism of action is still being studied.

Biochemical And Physiological Effects

Cyclopenta-1,3-diene;cyclopentane;ruthenium has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has potential anticancer properties. It has also been found to have antimicrobial properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cyclopenta-1,3-diene;cyclopentane;ruthenium in lab experiments is its potential as a catalyst for various chemical reactions. It has also been found to have potential applications in cancer treatment and antimicrobial properties. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. It also requires high pressure and high temperature conditions, which can be difficult to achieve in a lab setting.

Future Directions

There are many future directions for the study of Cyclopenta-1,3-diene;cyclopentane;ruthenium. One potential direction is to further study its potential applications in cancer treatment. Another direction is to explore its potential use in the synthesis of new materials, such as polymers and nanoparticles. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Overall, the study of Cyclopenta-1,3-diene;cyclopentane;ruthenium has the potential to lead to many exciting new discoveries in various fields of science.

properties

CAS RN

156206-11-0

Product Name

Cyclopenta-1,3-diene;cyclopentane;ruthenium

Molecular Formula

C10H10Ru-6

Molecular Weight

231.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;ruthenium

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;

InChI Key

KRRYFXOQIMANBV-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru]

synonyms

Spirocyclohexane-1,2-1,3dioxino4,5,6-hiindolizine, 8-ethenyloctahydro-9-(methoxymethoxy)-, 3aS-(3a.alpha.,8.alpha.,9.beta.,9a.beta.,9b.alpha.)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Cyclopenta-1,3-diene;cyclopentane;ruthenium

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